2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine
Overview
Description
2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with hydroxy, iodo, and trifluoromethyl groups.
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward enzymes such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group is a powerful electron-withdrawing group . This property could influence the compound’s interaction with its targets, potentially enhancing its binding affinity and resulting in changes to the target’s function .
Biochemical Pathways
It’s worth noting that compounds with a trifluoromethyl group have been used in the preparation of aminopyridines through amination reactions . These reactions could potentially affect various biochemical pathways.
Result of Action
The presence of the trifluoromethyl group could potentially enhance the compound’s potency, leading to more pronounced molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine typically involves the substitution of a halogenated pyridine derivative. One common method starts with 2-chloro-6-(trifluoromethyl)pyridine, which undergoes a substitution reaction to replace the chlorine atom with a hydroxy group under high temperature and strong base conditions . Another approach involves the iodination of 2-hydroxy-6-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The hydroxy group can participate in oxidation and reduction reactions, potentially forming ketones or alcohols.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the iodo group is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents might include sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-(trifluoromethyl)pyridine: Lacks the iodo group, which may affect its reactivity and applications.
4-Iodo-2-methyl-6-(trifluoromethyl)pyridine: Similar structure but with a methyl group instead of a hydroxy group, which can influence its chemical properties and reactivity.
Uniqueness
2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both hydroxy and iodo groups allows for diverse chemical transformations, while the trifluoromethyl group imparts unique electronic properties that can enhance the compound’s performance in various applications .
Properties
IUPAC Name |
4-iodo-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)4-1-3(10)2-5(12)11-4/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEAMBBAILLAAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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